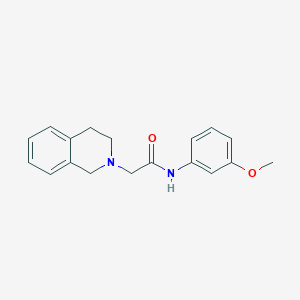
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure includes a 3,4-dihydroisoquinoline ring, which plays a crucial role in its biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can be achieved via several routes, often involving the condensation of 3,4-dihydroisoquinoline with an appropriately substituted acetamide derivative. Typical reaction conditions include:
Solvent: Often conducted in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4).
Temperature: Generally, these reactions are carried out at temperatures ranging from room temperature to reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound might involve:
Batch Processes: Utilizing large reactors for scaling up the synthesis, ensuring consistent quality and yield.
Continuous Flow Processes: More advanced setups might employ continuous flow chemistry to enhance efficiency and safety, especially when handling large volumes of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides when reacted with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the isoquinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the phenyl ring when reacted with halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products: The reactions typically yield products that maintain the core structure of the compound but with modified functional groups, enhancing its versatility for further applications.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has several applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a probe for studying enzyme interactions and receptor binding due to its bioactive structure.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialized chemical compounds and materials, benefiting from its unique reactivity and stability.
Mechanism of Action
Comparison with Other Compounds:
2-(3,4-Dihydro-2(1H)-isoquinolinyl)acetamide: Lacks the methoxyphenyl group, resulting in different binding affinities and reactivity.
N-(3-methoxyphenyl)acetamide: Missing the isoquinoline moiety, affecting its biological activity and applications.
Unique Features:
The combination of the isoquinoline and methoxyphenyl groups provides a unique structural framework, enhancing its binding properties and reactivity, setting it apart from simpler analogs.
Comparison with Similar Compounds
2-(3,4-Dihydro-2(1H)-isoquinolinyl)acetamide
N-(3-Methoxyphenyl)acetamide
2-(Isoquinolinyl)-N-(phenyl)acetamide
By delving into its chemical properties, synthesis, and wide-ranging applications, we can appreciate the versatility and significance of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide in scientific research and industry.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-4-7-16(11-17)19-18(21)13-20-10-9-14-5-2-3-6-15(14)12-20/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJRMOGVNNTONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
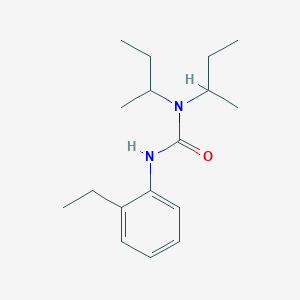
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
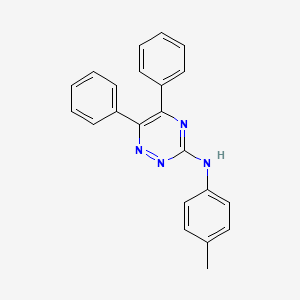
![2-{4-[(pyridin-3-ylmethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5459874.png)

![N-{2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5459877.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5459887.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[5-METHYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5459892.png)
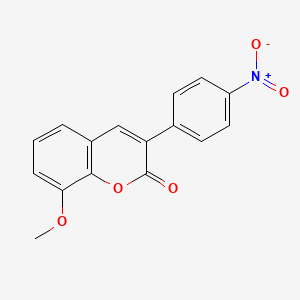
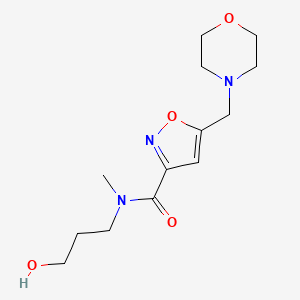
![N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5459903.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5459928.png)

